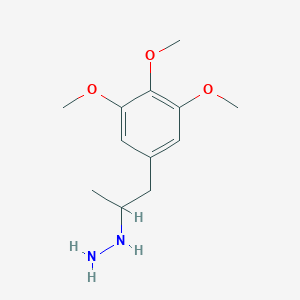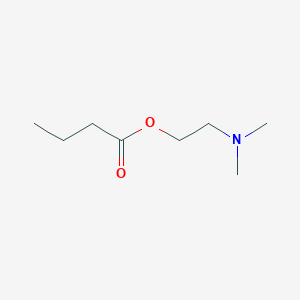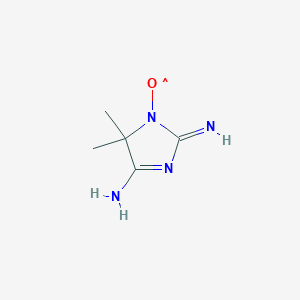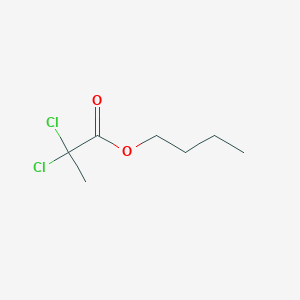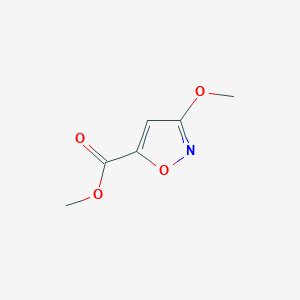
Methyl 3-methoxyisoxazole-5-carboxylate
Übersicht
Beschreibung
Methyl 3-methoxyisoxazole-5-carboxylate is a chemical compound that is part of the isoxazole family, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The methoxy group and carboxylate ester functionalize the isoxazole ring at the 3rd and 5th positions, respectively. This compound serves as a versatile intermediate in the synthesis of various pharmacophores and biologically active molecules.
Synthesis Analysis
The synthesis of methyl 3-methoxyisoxazole-5-carboxylate derivatives can be achieved through various synthetic routes. One approach involves the relay catalytic cascade reaction of 5-methoxyisoxazoles with pyridinium ylides using a FeCl2/Et3N binary catalytic system, which leads to the formation of pyrrolylpyridinium salts and their subsequent transformation into methyl 4-aminopyrrole-2-carboxylates or methyl 4-piperidinopyrrole-2-carboxylates upon reduction . Another method includes a one-pot high-throughput synthesis of methyl 3,5-diaryl-isoxazoline-5-carboxylates through a sequence of three 2-component reactions, yielding a diverse library of compounds . Additionally, controlled isomerization processes catalyzed by Fe(II) have been reported to produce isoxazole-4-carboxylic acid derivatives from 4-acyl-5-methoxyisoxazoles .
Molecular Structure Analysis
The molecular structure of methyl 3-methoxyisoxazole-5-carboxylate is characterized by the presence of an isoxazole ring, which is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. The methoxy and carboxylate groups attached to this ring influence its reactivity and electronic properties, making it a valuable scaffold for further chemical modifications .
Chemical Reactions Analysis
Methyl 3-methoxyisoxazole-5-carboxylate and its derivatives participate in various chemical reactions. For instance, they can undergo relay catalysis to form pyrrolylpyridinium salts, which can be further reacted with nucleophiles or reduced to form different pyrrole derivatives . The compound can also be involved in domino reactions with imidazolium salts to produce methyl 4-imidazolylpyrrole-2-carboxylates, which can be transformed into betaines or react with sulfur to form imidazolethiones . Additionally, the thermal isomerization of 5-methoxy-3-arylisoxazoles has been studied, revealing insights into the isomerization mechanisms and the influence of substituents on the reaction rates .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 3-methoxyisoxazole-5-carboxylate derivatives are influenced by the substituents on the isoxazole ring. These properties are crucial for the compound's reactivity and its potential applications in medicinal chemistry. For example, the regioselectivity of O- versus N-alkylation has been studied, showing a preference for O-alkylation with certain bromides, and the successful synthesis of 3-O-protected 3-hydroxyisoxazole-5-carbaldehydes . The protecting groups can be removed under various conditions, demonstrating the versatility of these compounds in synthetic applications .
Wissenschaftliche Forschungsanwendungen
Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives
Methyl 3-methoxyisoxazole-5-carboxylate is used in the synthesis of isoxazole-4-carboxylic acid derivatives. A method involving Fe(II)-catalyzed isomerization produces these derivatives in good yields. This process also creates methyl oxazole-4-carboxylates, showcasing the versatility of methyl 3-methoxyisoxazole-5-carboxylate in synthesizing diverse compounds (Serebryannikova et al., 2019).
Synthesis of Methyl 4-aminopyrrole-2-carboxylates
The compound is also instrumental in creating methyl 4-aminopyrrole-2-carboxylates. A one-pot, relay catalytic cascade reaction involving 5-methoxyisoxazoles demonstrates its use in complex chemical transformations, leading to significant advancements in organic synthesis (Galenko et al., 2015).
Preparation of Bicyclic Herbicide Precursors
In agricultural chemistry, methyl 3-methoxyisoxazole-5-carboxylate has been used in the preparation of bicyclic herbicide precursors. This application underscores its potential in developing new agrochemicals (Liepa et al., 1992).
Synthesis of Alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates
The compound serves as a scaffold for synthesizing highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives. This showcases its importance in the field of heterocyclic chemistry, particularly in the creation of novel compounds (Ruano et al., 2005).
Radiolabeling and Biodistribution Studies
Methyl 3-methoxyisoxazole-5-carboxylate has been used in radiolabeling and biodistribution studies, highlighting its potential in medical research and drug development. This application provides insights into the pharmacokinetics and distribution of drugs within biological systems (Yu et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 3-methoxy-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-9-5-3-4(11-7-5)6(8)10-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNGFFJMESBABV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601216864 | |
| Record name | 5-Isoxazolecarboxylic acid, 3-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methoxyisoxazole-5-carboxylate | |
CAS RN |
16880-11-8 | |
| Record name | 5-Isoxazolecarboxylic acid, 3-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16880-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Isoxazolecarboxylic acid, 3-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



